
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and activate the JNK pathway, which is involved in apoptosis. It also modulates the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines such as IL-10. It also reduces the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant properties. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- is its broad range of therapeutic applications. It has been studied for its potential in various fields, making it a versatile compound for research. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans-. One area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine its safety and efficacy in humans and to develop more efficient synthesis methods.
Méthodes De Synthèse
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- can be synthesized using a multi-step process involving the reaction of 2-methylphenyl magnesium bromide with 2-(phenoxymethyl)cyclopropylcarbonyl chloride, followed by the addition of piperazine and trans-2-butene-1,4-dioic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In neurology, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In immunology, it has been studied for its potential as an immunomodulatory agent.
Propriétés
Numéro CAS |
102617-04-9 |
|---|---|
Nom du produit |
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- |
Formule moléculaire |
C22H26N2O2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
[4-(2-methylphenyl)piperazin-1-yl]-[(1R,2R)-2-(phenoxymethyl)cyclopropyl]methanone |
InChI |
InChI=1S/C22H26N2O2/c1-17-7-5-6-10-21(17)23-11-13-24(14-12-23)22(25)20-15-18(20)16-26-19-8-3-2-4-9-19/h2-10,18,20H,11-16H2,1H3/t18-,20+/m0/s1 |
Clé InChI |
PMXTYGZLJXSQSH-AZUAARDMSA-N |
SMILES isomérique |
CC1=CC=CC=C1N2CCN(CC2)C(=O)[C@@H]3C[C@H]3COC4=CC=CC=C4 |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC3COC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC3COC4=CC=CC=C4 |
Autres numéros CAS |
102617-04-9 |
Synonymes |
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbon yl)-, trans- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



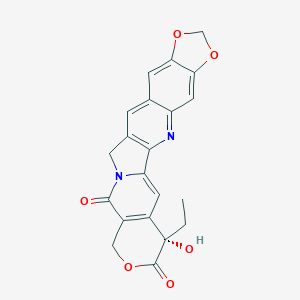
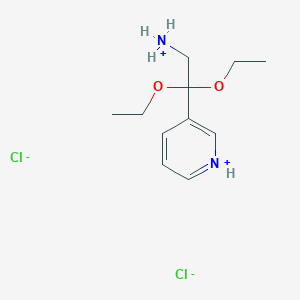
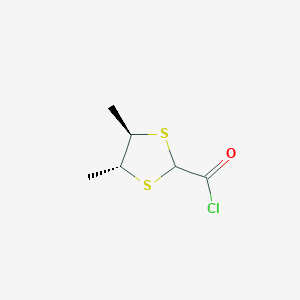
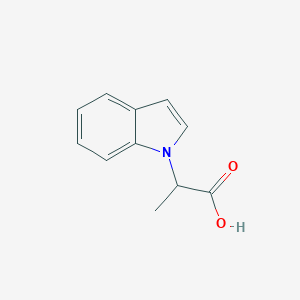
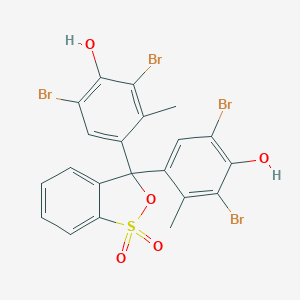

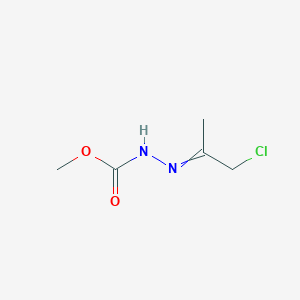

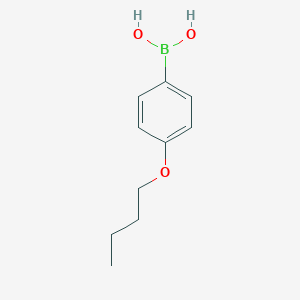
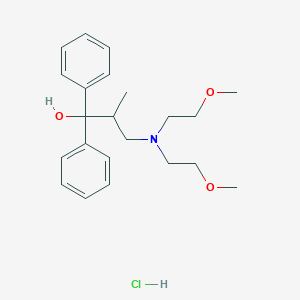
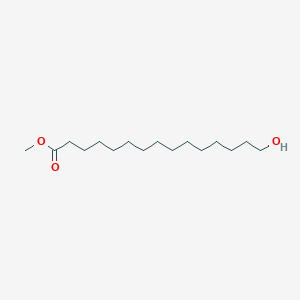
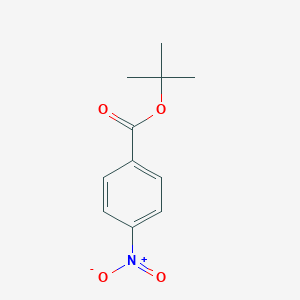
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
